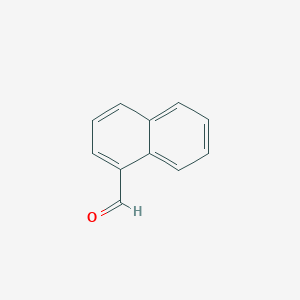
Dodecylmagnesium bromide
Vue d'ensemble
Description
Dodecylmagnesium bromide is a Grignard reagent . It is a colorless to light yellow liquid and is often used in greener solvents like 2-methyltetrahydrofuran . The linear formula of Dodecylmagnesium bromide is CH3(CH2)11MgBr .
Synthesis Analysis
Dodecylmagnesium bromide is typically prepared in solvents like diethyl ether or 2-methyltetrahydrofuran . It has been used in the synthesis of phosphinates and phosphonates .Molecular Structure Analysis
The molecular structure of Dodecylmagnesium bromide is represented by the linear formula CH3(CH2)11MgBr . It has a molecular weight of 273.54 .Chemical Reactions Analysis
Dodecylmagnesium bromide is suitable for Grignard reactions . It is often used in the synthesis of phosphinates and phosphonates .Physical And Chemical Properties Analysis
Dodecylmagnesium bromide has a density of 0.843 g/mL at 25 °C . It is a colorless to light yellow liquid .Applications De Recherche Scientifique
Grignard Reagent
Dodecylmagnesium bromide is a Grignard reagent . Grignard reagents are a class of organomagnesium compounds that are commonly used in organic chemistry for carbon-carbon bond formations. They are named after Victor Grignard, a French chemist who was awarded the Nobel Prize in Chemistry for his work on this class of compounds.
Use in Greener Solvents
Dodecylmagnesium bromide has been used as a Grignard reagent in greener solvents, such as 2-methyltetrahydrofuran (2-MeTHF) . 2-MeTHF is a biomass-derived solvent with broad application in organic chemistry. The use of greener solvents is part of an effort to make chemical processes more environmentally friendly.
Mécanisme D'action
Target of Action
Dodecylmagnesium bromide is a Grignard reagent . Grignard reagents are a class of organomagnesium compounds commonly used in organic chemistry for carbon-carbon bond formations . They are typically used as a nucleophile to attack the electrophilic carbon atom that is present within the polar bond of a carbonyl group .
Mode of Action
The mode of action of dodecylmagnesium bromide, like other Grignard reagents, involves the formation of a carbon-carbon bond . The carbon atom in the dodecylmagnesium bromide molecule acts as a nucleophile, attacking the electrophilic carbon atom in the carbonyl group of another molecule . This results in the formation of a new carbon-carbon bond, effectively linking the two molecules together .
Biochemical Pathways
As a grignard reagent, it is known to play a crucial role in various organic synthesis reactions, including the formation of alcohols, acids, and ketones . These reactions are fundamental to many biochemical pathways, including those involved in the synthesis of various biomolecules.
Pharmacokinetics
It is known that grignard reagents, including dodecylmagnesium bromide, are generally sensitive to air and moisture . This suggests that they would likely be unstable in the aqueous environment of the body and may not be well-absorbed or distributed. Furthermore, given their reactivity, they may also be rapidly metabolized or excreted.
Result of Action
The primary result of the action of dodecylmagnesium bromide is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used . .
Action Environment
The action of dodecylmagnesium bromide is highly dependent on the environmental conditions. It is sensitive to air and moisture, and it requires an anhydrous and oxygen-free environment to remain stable . Temperature, solvent, and the presence of other reactants can also significantly influence its reactivity and the outcome of its reactions .
Safety and Hazards
Propriétés
IUPAC Name |
magnesium;dodecane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25.BrH.Mg/c1-3-5-7-9-11-12-10-8-6-4-2;;/h1,3-12H2,2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHQEXPGNCWWBP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC[CH2-].[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecylmagnesium bromide | |
CAS RN |
15890-72-9 | |
| Record name | 15890-72-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of dodecylmagnesium bromide in the synthesis of (−)-pseudohygrophorone A12 and (−)-pseudohygrophorone B12?
A1: Dodecylmagnesium bromide acts as a nucleophile in the synthesis. The research paper describes its use in a diastereoselective addition reaction with a highly oxygenated ketone derived from (−)-quinic acid []. This addition introduces the characteristic dodecyl side chain found in both (−)-pseudohygrophorone A12 and (−)-pseudohygrophorone B12. The reaction's diastereoselectivity is crucial as it dictates the stereochemistry of the final products.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






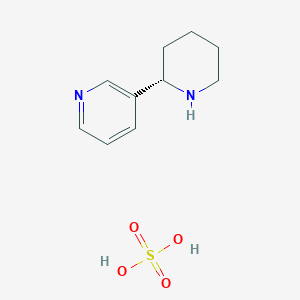
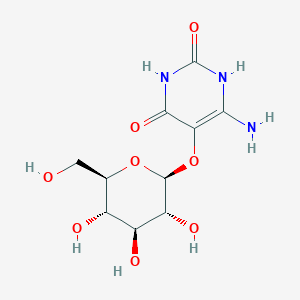
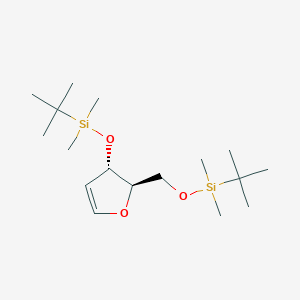

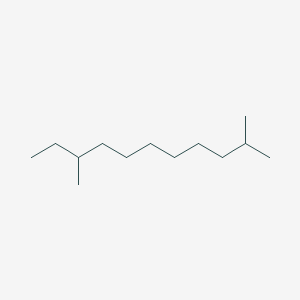


![5-Bromo-6-fluorobenzo[d][1,3]dioxole](/img/structure/B104280.png)
